BenchChemオンラインストアへようこそ!

L-703,664 succinate

5-HT1D receptor serotonin receptor selectivity radioligand binding assay

L‑703,664 succinate (CAS 144776‑01‑2) is a synthetic, non‑peptide agonist of the serotonin 5‑HT₁D receptor belonging to the 5‑(1,1‑dioxo‑1,2,5‑thiadiazolidin‑2‑yl)tryptamine chemotype. The compound is the succinate salt of the free base L‑703,664 and is supplied at ≥99% purity (HPLC) under license from Merck, Sharp & Dohme Ltd.

Molecular Formula C20H30N4O6S
Molecular Weight 454.5 g/mol
Cat. No. B599843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-703,664 succinate
Synonyms2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide succinate
Molecular FormulaC20H30N4O6S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCN1CCN(S1(=O)=O)CC2=CC3=C(C=C2)NC=C3CCN(C)C.C(CC(=O)O)C(=O)O
InChIInChI=1S/C16H24N4O2S.C4H6O4/c1-18(2)7-6-14-11-17-16-5-4-13(10-15(14)16)12-20-9-8-19(3)23(20,21)22;5-3(6)1-2-4(7)8/h4-5,10-11,17H,6-9,12H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyWLXRLNXDMGIORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-703,664 Succinate 5-HT₁D Agonist – Baseline Identity for Research Procurement


L‑703,664 succinate (CAS 144776‑01‑2) is a synthetic, non‑peptide agonist of the serotonin 5‑HT₁D receptor belonging to the 5‑(1,1‑dioxo‑1,2,5‑thiadiazolidin‑2‑yl)tryptamine chemotype [1]. The compound is the succinate salt of the free base L‑703,664 and is supplied at ≥99% purity (HPLC) under license from Merck, Sharp & Dohme Ltd . It is employed as a pharmacological tool to selectively activate 5‑HT₁D receptors in vitro and ex vivo; it is not a therapeutic agent. Of note, L‑703,664 succinate is distinct from L‑703,606, which is an NK₁ receptor antagonist – a frequent source of mis‑annotation in secondary databases.

Why 5-HT₁D Receptor Agonists Cannot Be Interchanged for L-703,664 Succinate Studies


5‑HT₁D receptor agonists are pharmacologically heterogeneous. Even within the same nominal target class, compounds diverge in 5‑HT subtype selectivity, off‑target receptor interactions, functional efficacy (full vs. partial agonism), chemical scaffold, and salt‑form physicochemical properties [1]. Substituting L‑703,664 succinate with sumatriptan, eletriptan, or PNU‑109291 without accounting for these differences risks altering experimental readouts – particularly in tissues co‑expressing 5‑HT₁B, 5‑HT₁A, or 5‑HT₁F receptors, or where aqueous solubility and solution stability dictate assay conditions . The quantitative evidence below demonstrates where L‑703,664 succinate occupys a distinct position within the 5‑HT₁D agonist landscape.

L-703,664 Succinate – Quantitative Differentiation Evidence Against Closest 5-HT₁D Agonist Comparators


5-HT₁D vs. 5-HT₁A Selectivity Ratio: L-703,664 vs. Sumatriptan

L‑703,664 succinate exhibits a 5‑HT₁D/5‑HT₁A selectivity ratio of approximately 12.6‑fold, derived from pIC₅₀ values of 7.2 (5‑HT₁D, Ki ≈ 63 nM) and 6.1 (5‑HT₁A, Ki ≈ 794 nM) from radioligand displacement assays . In contrast, sumatriptan shows a 5‑HT₁D/5‑HT₁A selectivity ratio of approximately 5.9‑fold (Ki 17 nM vs. 100 nM) . While both compounds preferentially bind 5‑HT₁D over 5‑HT₁A, L‑703,664 provides roughly 2.1‑fold greater discrimination between these two subtypes in binding assays.

5-HT1D receptor serotonin receptor selectivity radioligand binding assay

Broad Counter‑Screen Selectivity: L‑703,664 vs. Sumatriptan Off‑Target Profiles

L‑703,664 was tested against a panel of 8 non‑serotonergic receptor classes and exhibited pIC₅₀ values below 5.0 (Ki > 10 µM) at adenosine, adrenergic, excitatory amino acid, dopamine, histamine, muscarinic, nicotinic, and opiate receptors . Sumatriptan has a similarly reported lack of significant affinity at 5‑HT₂, 5‑HT₃, α‑adrenergic, β‑adrenergic, dopamine D₁/D₂, muscarinic, and benzodiazepine receptors . Both compounds are clean in broad counter‑screens; however, sumatriptan carries additional affinity for 5‑HT₁B (Ki 27 nM) and 5‑HT₁F (IC₅₀ 17.8 nM) receptors, whereas L‑703,664's 5‑HT₁B affinity is not explicitly quantified in available primary data, suggesting potentially lower 5‑HT₁B engagement.

receptor selectivity panel off-target screening 5-HT receptor pharmacology

Distinct Thiadiazolidine Dioxide Chemotype vs. Triptan Sulfonamide Scaffolds

L‑703,664 is built on a 5‑(1,1‑dioxo‑1,2,5‑thiadiazolidin‑2‑yl)tryptamine core, a chemotype specifically designed to confer 5‑HT₁D selectivity [1]. This scaffold differs fundamentally from the sulfonamide‑indole structure of sumatriptan (and other triptans such as zolmitriptan, naratriptan), the isochroman‑piperazine core of PNU‑109291 , and the non‑indole benzopyran scaffold of alniditan [2]. The thiadiazolidine‑1,1‑dioxide ring introduces distinct electronic and steric properties that influence receptor binding pocket interactions at the h5‑HT₁D receptor, as evidenced by the SAR trends reported in the original medicinal chemistry paper [1].

chemical scaffold structure-activity relationship 5-HT1D agonist chemotype

Succinate Salt Form: Physicochemical Advantages for Aqueous Assay Compatibility

L‑703,664 succinate is soluble in water at 50 mM (approximately 22.7 mg/mL based on MW 454.54) and in DMSO at 100 mM . The succinate counterion is selected to enhance aqueous solubility and crystallinity relative to the free base, facilitating preparation of stock solutions for in vitro pharmacology without requiring organic co‑solvents that may confound receptor binding or functional assays . In comparison, sumatriptan is also supplied as a succinate salt with comparable aqueous solubility, whereas PNU‑109291 and many non‑triptan 5‑HT₁D agonists require DMSO or ethanol for dissolution, introducing potential solvent artifacts in sensitive preparations . Long‑term storage at +4°C for the powder (Tocris specification) is more convenient than the −20°C requirement for many comparator compounds .

salt form aqueous solubility formulation stability

Position in the 5-HT₁D Agonist Pharmacological Landscape: Receptor Subtype Preference

In a comprehensive receptor pharmacology review table (Watts & Sweet, 2012), L‑703,664 is listed alongside PNU‑109291 and alniditan as 5‑HT₁D receptor agonists, in contrast to sumatriptan and eletriptan which are classified as 5‑HT₁B/₁D dual agonists with noted 5‑HT₁B affinity [1]. This classification reflects the consensus pharmacological fingerprint: L‑703,664 preferentially targets the 5‑HT₁D subtype, while triptans including sumatriptan, zolmitriptan, and eletriptan exhibit significant 5‑HT₁B receptor engagement (e.g., eletriptan: Ki 0.92 nM at 5‑HT₁B vs. 3.14 nM at 5‑HT₁D ). The practical consequence is that L‑703,664 can serve as a 5‑HT₁D‑preferring agonist tool where 5‑HT₁B‑mediated vasoconstriction or presynaptic auto‑receptor effects must be minimized.

5-HT1D receptor pharmacology receptor subtype classification agonist tool compound

High-Value Research Application Scenarios for L-703,664 Succinate Where Comparator 5-HT₁D Agonists Are Suboptimal


Pharmacological Dissection of 5-HT₁D vs. 5-HT₁B Receptor Contributions in Native Tissue Preparations

In isolated tissue bath experiments (e.g., cerebral or coronary artery ring preparations) where both 5‑HT₁B and 5‑HT₁D receptors are expressed, L‑703,664 succinate can be employed as a 5‑HT₁D‑preferring agonist to elicit receptor‑specific responses without the confounding 5‑HT₁B‑mediated vasoconstriction produced by sumatriptan or eletriptan . The compound's aqueous solubility (50 mM in water) permits direct dilution into physiological buffers without DMSO vehicle artifacts, preserving tissue viability . Co‑application with the selective 5‑HT₁B antagonist SB‑216641 enables complete pharmacological isolation of the 5‑HT₁D component.

Radioligand Binding Selectivity Profiling and Receptor Occupancy Studies

L‑703,664's well‑characterized selectivity profile (pIC₅₀ < 5.0 at 8 non‑serotonergic receptor classes) makes it a suitable unlabeled competitor for defining non‑specific binding in 5‑HT₁D radioligand assays, particularly when using [³H]5‑CT or [³H]sumatriptan as radioligands . Its moderate affinity (pIC₅₀ 7.2, Ki ≈ 63 nM) avoids the practical difficulties associated with ultra‑high‑affinity agonists (e.g., L‑694,247, Ki 0.093 nM) that exhibit slow dissociation kinetics and complicate equilibrium binding determinations.

Structure‑Activity Relationship (SAR) Studies and Novel 5‑HT₁D Agonist Development Programs

The thiadiazolidine‑1,1‑dioxide tryptamine scaffold of L‑703,664 represents a structurally distinct chemotype from the sulfonamide‑based triptans that dominate the antimigraine patent landscape . Medicinal chemistry teams pursuing non‑triptan 5‑HT₁D agonists can use L‑703,664 as a reference standard for scaffold‑hopping exercises, benchmarking new chemical entities against a compound with proven 5‑HT₁D selectivity and a clean broad‑panel counter‑screen . The ≥99% HPLC purity and succinate salt consistency ensure reliable batch‑to‑batch comparisons in SAR tables .

In Vitro Functional Assays Requiring Aqueous Compound Delivery Without Solvent Interference

For [³⁵S]GTPγS binding assays, cAMP inhibition measurements, or calcium flux assays conducted in 96‑ or 384‑well format, L‑703,664 succinate's aqueous solubility (50 mM stock in water) supports direct addition to assay buffer without exceeding 0.1% DMSO, the threshold at which solvent effects on G‑protein‑coupled receptor signaling become detectable . This is a practical advantage over PNU‑109291 and many triptan free bases that require pre‑dissolution in DMSO, introducing solvent artifacts that complicate EC₅₀ determinations in sensitive functional readouts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-703,664 succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.